Cobicistat

Content Navigation

Ritonavir boosting poses risks of unwanted enzyme induction and resistance. Cobicistat (CAS 1004316-88-4) solves this as a selective CYP3A inhibitor with no intrinsic antiretroviral activity. • No CYP1A2/2B6/2C9/UGT induction-simpler DDI management. • Prevents PI resistance mutations when boosting integrase inhibitors. • Improved solubility enables single-tablet FDC manufacturing. SMolecule supplies high-purity Cobicistat for research and pharma development, with consistent lot-to-lot quality and global delivery.

CAS Number

Product Name

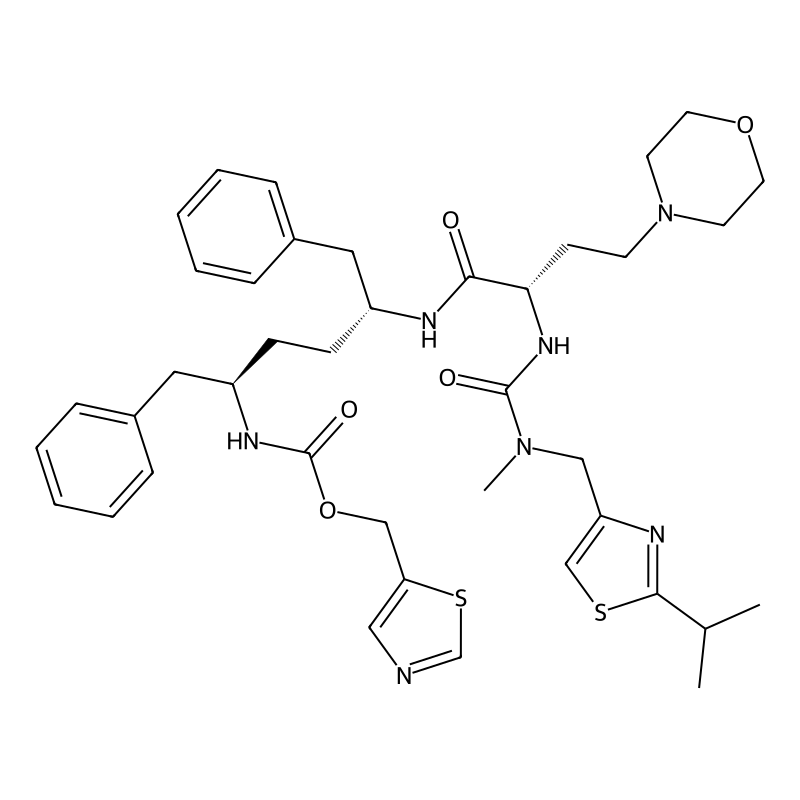

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Cobicistat is a potent, mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, designed specifically for use as a pharmacokinetic enhancer (or "booster"). Its primary function is to increase the systemic exposure and prolong the half-life of co-administered drugs that are metabolized by CYP3A, notably certain HIV antiretrovirals like protease inhibitors (e.g., atazanavir, darunavir) and integrase inhibitors (e.g., elvitegravir). Unlike the historically used booster, ritonavir, Cobicistat was developed to be a more selective CYP3A inhibitor and is structurally an analog of ritonavir but lacks its own antiretroviral activity. This selectivity is a key procurement attribute, intended to reduce the potential for drug-drug interactions and simplify treatment regimens.

Research Fit

References

- [1] Tseng A, Hughes CA, Wu J, Seet J, Phillips EJ. Cobicistat versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences. Ann Pharmacother. 2017;51(11):1008-1022.

- [2] Marzolini C, Gibbons S, Khoo S, Boffito M. Cobicistat versus ritonavir boosting and differences in the drug-drug interaction profiles with co-medications. J Antimicrob Chemother. 2016;71(7):1755-1758.

- [3] Marquardt M, El-Khatib M, Scholl C, et al. Clinical use of cobicistat as a pharmacoenhancer of human immunodeficiency virus therapy. HIV AIDS (Auckl). 2015;8:1-12. Published 2015 Dec 22.

- [4] De Clercq E. CHAPTER 13: Cobicistat and Ritonavir as Pharmacoenhancers for Antiviral Drugs. In: Antiviral Drug Discovery and Development. Published online January 1, 2016:451-481.

- [5] Marzolini, C., Gibbons, S., Khoo, S., & Boffito, M. (2016). Cobicistat versus ritonavir boosting and differences in the drug-drug interaction profiles with co-medications. Journal of Antimicrobial Chemotherapy, 71(7), 1755-1758.

- [6] Collins, S. Cobicistat compared to ritonavir to boost atazanavir in treatment naive patients. HIV i-Base. Published May 29, 2013.

- [16] Cobicistat. News-Medical.net. Published June 14, 2024.

Direct substitution of Cobicistat with its predecessor, ritonavir, is contraindicated in many applications due to critical differences in their pharmacological profiles. The most significant differentiator is that Cobicistat possesses no intrinsic anti-HIV activity, a deliberate design feature. Using ritonavir, which is a protease inhibitor, as a booster for non-protease inhibitor agents (like integrase inhibitors) could risk the development of viral resistance. Furthermore, Cobicistat is a more selective inhibitor of CYP3A and, unlike ritonavir, does not induce other key metabolic enzymes such as CYP1A2, CYP2B6, CYP2C9, and UGT. This lack of enzyme induction leads to a more predictable and manageable drug-drug interaction profile, a crucial factor in procurement for complex, multi-drug regimens. Finally, Cobicistat was developed with improved physicochemical properties, such as better solubility, which facilitates its co-formulation into single-tablet regimens—a significant processability advantage not readily achievable with ritonavir.

Substitution Risk

References

- [1] Tseng A, Hughes CA, Wu J, Seet J, Phillips EJ. Cobicistat versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences. Ann Pharmacother. 2017;51(11):1008-1022.

- [2] Marzolini C, Gibbons S, Khoo S, Boffito M. Cobicistat versus ritonavir boosting and differences in the drug-drug interaction profiles with co-medications. J Antimicrob Chemother. 2016;71(7):1755-1758.

- [5] Marzolini, C., Gibbons, S., Khoo, S., & Boffito, M. (2016). Cobicistat versus ritonavir boosting and differences in the drug-drug interaction profiles with co-medications. Journal of Antimicrobial Chemotherapy, 71(7), 1755-1758.

- [6] Collins, S. Cobicistat compared to ritonavir to boost atazanavir in treatment naive patients. HIV i-Base. Published May 29, 2013.

- [10] Gallant J, Koenig E, Andrade-Villanueva J, et al. Cobicistat Versus Ritonavir as a Pharmacoenhancer of Atazanavir Plus Emtricitabine/Tenofovir Disoproxil Fumarate in Treatment-Naive HIV-1-Infected Patients: Week 48 Results. J Infect Dis. 2013;208(1):32-39.

- [18] Mathias AA, German P, Murray BP, et al. Rationale and clinical utility of the darunavir-cobicistat combination in the treatment of HIV/AIDS. HIV AIDS (Auckl). 2016;8:39-47. Published 2016 Mar 21.

Selective CYP3A Inhibition & Drug Interactions

Cobicistat demonstrates potent inhibition of CYP3A enzymes, comparable to ritonavir, but with significantly greater selectivity. Unlike ritonavir, which also induces CYP1A2, CYP2B6, CYP2C9, CYP2C19, and UGT enzymes, Cobicistat has no known inducing properties. For example, when co-administered with the CYP2B6 substrate sertraline, ritonavir decreased sertraline AUC by 49%, whereas Cobicistat produced no clinically relevant change, highlighting its more predictable interaction profile. This selectivity simplifies co-medication management and reduces the need for dose adjustments of non-CYP3A substrates.

| Evidence Dimension | Enzyme Induction Effect on CYP2B6 Substrate (Sertraline AUC) |

| Target Compound Data | No clinically relevant change |

| Comparator Or Baseline | Ritonavir: 49% decrease in AUC |

| Quantified Difference | Cobicistat avoids the significant enzyme induction effect observed with ritonavir. |

| Conditions | Healthy volunteers co-administered with sertraline 50 mg. |

For developing complex drug regimens, Cobicistat's cleaner metabolic profile reduces the risk of unpredictable drug-drug interactions, a critical safety and procurement consideration.

Co-Formulation Advantage: Physicochemical Properties

A primary driver for the development of Cobicistat was to overcome the formulation and processability limitations of ritonavir, particularly its poor water solubility. Cobicistat was designed with improved physicochemical properties, including higher intrinsic solubility and dissolution rate, making it highly amenable to co-formulation. This key advantage has enabled the successful development of multiple single-tablet, fixed-dose combination products (e.g., Stribild, Genvoya, Evotaz, Rezolsta), which simplifies treatment regimens and improves patient adherence. This inherent processability is a major procurement differentiator for manufacturers developing next-generation combination therapies.

| Evidence Dimension | Physicochemical Properties & Co-Formulability |

| Target Compound Data | High intrinsic solubility and dissolution rate; successfully co-formulated in multiple FDA-approved single-tablet regimens. |

| Comparator Or Baseline | Ritonavir: Poor water solubility, which limits its co-formulation with other agents. |

| Quantified Difference | Qualitatively superior suitability for single-tablet fixed-dose combinations. |

| Conditions | Pharmaceutical formulation and manufacturing. |

For pharmaceutical developers, selecting Cobicistat over ritonavir can significantly de-risk and simplify the manufacturing process for fixed-dose combination tablets.

Metabolic Profile: Lower Lipid Impact

Ritonavir use is associated with adverse metabolic effects, including hypertriglyceridemia. In contrast, Cobicistat demonstrates a more favorable impact on lipid profiles. A retrospective study of 299 virologically suppressed HIV-infected patients who switched their booster from ritonavir to Cobicistat (while continuing darunavir) showed a significant improvement in triglyceride levels after 24 weeks. This suggests a lower propensity for Cobicistat to induce dyslipidemia, a critical consideration for long-term therapeutic safety and patient management.

| Evidence Dimension | Change in Lipid Profile |

| Target Compound Data | Switching to Cobicistat resulted in a beneficial effect on the lipid profile in patients with baseline hypercholesterolemia or hypertriglyceridemia. |

| Comparator Or Baseline | Ritonavir: Associated with adverse lipid effects, including hyperlipidemia. |

| Quantified Difference | Statistically significant improvement in triglyceride levels post-switch from ritonavir. |

| Conditions | Retrospective observational study of 299 HIV-1-infected patients switching from ritonavir to Cobicistat as a booster for darunavir over 24 weeks. |

Cobicistat is the preferred choice for applications where minimizing adverse metabolic effects, such as elevated triglycerides, is a primary endpoint for safety and long-term tolerability.

Single-Tablet FDC Development

Cobicistat's improved solubility and physicochemical properties make it the enabling component for manufacturing single-tablet FDCs. This allows for the combination of a booster, one or more active antiretroviral agents, and an NRTI backbone into one pill, a process significantly more challenging with the poorly soluble ritonavir.

Boosting Integrase Inhibitors

As a pharmacokinetic enhancer for integrase inhibitors like elvitegravir, Cobicistat is the appropriate choice over ritonavir. Its lack of inherent antiretroviral activity prevents the risk of selecting for protease inhibitor resistance mutations, a concern when using the protease inhibitor ritonavir to boost a different class of drug.

Metabolically Sensitive Populations

In research or clinical settings focusing on patients with or at risk for dyslipidemia, Cobicistat is a more suitable booster than ritonavir. Evidence shows that switching from ritonavir to Cobicistat can lead to significant improvements in triglyceride levels, indicating a superior metabolic safety profile for long-term use.

Reducing Drug-Drug Interaction Burden

For use in regimens where patients are taking multiple concomitant medications, Cobicistat's selective inhibition of CYP3A without induction of other CYP or UGT enzymes offers a more predictable and less complex drug interaction profile compared to ritonavir. This reduces the need for extensive dose adjustments of other drugs and lowers the overall risk of adverse events.

Application Fit Matrix

References

- [1] Tseng A, Hughes CA, Wu J, Seet J, Phillips EJ. Cobicistat versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences. Ann Pharmacother. 2017;51(11):1008-1022.

- [2] Marzolini C, Gibbons S, Khoo S, Boffito M. Cobicistat versus ritonavir boosting and differences in the drug-drug interaction profiles with co-medications. J Antimicrob Chemother. 2016;71(7):1755-1758.

- [10] Gallant J, Koenig E, Andrade-Villanueva J, et al. Cobicistat Versus Ritonavir as a Pharmacoenhancer of Atazanavir Plus Emtricitabine/Tenofovir Disoproxil Fumarate in Treatment-Naive HIV-1-Infected Patients: Week 48 Results. J Infect Dis. 2013;208(1):32-39.

- [15] Meraviglia P, Schiavini M, Castagna A, et al. Significant improvement in triglyceride levels after switching from ritonavir to cobicistat in suppressed HIV-1-infected subjects with dyslipidaemia. J Antimicrob Chemother. 2017;72(11):3237-3243.

- [18] Mathias AA, German P, Murray BP, et al. Rationale and clinical utility of the darunavir-cobicistat combination in the treatment of HIV/AIDS. HIV AIDS (Auckl). 2016;8:39-47. Published 2016 Mar 21.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Tybost is indicated as a pharmacokinetic enhancer of atazanavir 300 mg once daily or darunavir 800 mg once daily as part of antiretroviral combination therapy in human immunodeficiency virus-1 (HIV-1) infected adults and adolescents aged 12 years and older: weighing at least 35Â kg coâadministered with atazanavir orweighing at least 40Â kg coâadministered with darunavir.

Treatment of human immunodeficiency virus (HIV-1) infection

Pharmacology

MeSH Pharmacological Classification

ATC Code

J05

J05AR09

V03AX03

V - Various

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AX - Other therapeutic products

V03AX03 - Cobicistat

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP3A [HSA:1551 1576 1577 64816] [KO:K17691 K17689 K17690 K17692]

Other CAS

Absorption Distribution and Excretion

With single dose administration of [14C] cobicistat after multiple dosing of cobicistat for six days, the mean percent of the administered dose excreted in feces and urine was 86.2% and 8.2%, respectively.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Common Drug Review New Combination Product Submission: Darunavir/Cobicistat/Emtricitabine/Tenofovir alafenamide (Symtuza): (Janssen Canada Inc.): Indication: A complete regimen for the treatment of HIV type 1 infection in adults and adolescents (aged 12 years and older with body weight at least 40 kg) with no known mutations associated with resistance to the individual components of Symtuza [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK540525/ PubMed PMID: 31034191.

3: CADTH Canadian Drug Expert Committee Recommendation: Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (Symtuza — Janssen Inc.): Indication: Treatment of HIV type 1 (HIV-1) infection [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Jul. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK540287/ PubMed PMID: 31013021.

4: Giacomet V, Cossu MV, Capetti AF, Zuccotti G, Rizzardini G. An evaluation of elvitegravir plus cobicistat plus tenofovir alafenamide plus emtricitabine as a single-tablet regimen for the treatment of HIV in children and adolescents. Expert Opin Pharmacother. 2019 Feb;20(3):269-276. doi: 10.1080/14656566.2018.1559299. Epub 2018 Dec 26. Review. PubMed PMID: 30586314.

5: Squillace N, Bozzi G, Colella E, Gori A, Bandera A. Darunavir-cobicistat-emtricitabine-tenofovir alafenamide: safety and efficacy of a protease inhibitor in the modern era. Drug Des Devel Ther. 2018 Oct 29;12:3635-3643. doi: 10.2147/DDDT.S147493. eCollection 2018. Review. PubMed PMID: 30464395; PubMed Central PMCID: PMC6211373.

6: Deeks ED. Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection. Drugs. 2018 Jul;78(10):1013-1024. doi: 10.1007/s40265-018-0934-2. Review. PubMed PMID: 29915897.

7: Cevik M, Orkin C. Fixed dose darunavir boosted with cobicistat combined with emtricitabine and tenofovir alafenamide fumarate. Curr Opin HIV AIDS. 2018 Jul;13(4):315-319. doi: 10.1097/COH.0000000000000465. Review. PubMed PMID: 29528852.

8: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Addendum to Commission A15-61 [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 May 27. Available from http://www.ncbi.nlm.nih.gov/books/NBK458451/ PubMed PMID: 29144710.

9: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 Mar 30. Available from http://www.ncbi.nlm.nih.gov/books/NBK458440/ PubMed PMID: 29144685.

10: Tseng A, Hughes CA, Wu J, Seet J, Phillips EJ. Cobicistat Versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences. Ann Pharmacother. 2017 Nov;51(11):1008-1022. doi: 10.1177/1060028017717018. Epub 2017 Jun 19. Review. PubMed PMID: 28627229; PubMed Central PMCID: PMC5702580.

11: Angione SA, Cherian SM, Özdener AE. A Review of the Efficacy and Safety of Genvoya® (Elvitegravir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide) in the Management of HIV-1 Infection. J Pharm Pract. 2018 Apr;31(2):216-221. doi: 10.1177/0897190017710519. Epub 2017 May 30. Review. PubMed PMID: 28558493.

12: Antunes F. Atazanavir sulfate + cobicistat for the treatment of HIV infection. Expert Rev Anti Infect Ther. 2017 Jun;15(6):569-576. doi: 10.1080/14787210.2017.1323634. Epub 2017 May 9. Review. PubMed PMID: 28443391.

13: Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya) Fixed-Dose Combination, Oral Tablet) [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2016 Nov. Available from http://www.ncbi.nlm.nih.gov/books/NBK409851/ PubMed PMID: 28121099.

14: González-Domenech CM, Palacios R, Santos J. [Pharmacological aspects of darunavir/cobicistat]. Enferm Infecc Microbiol Clin. 2016 May;34 Suppl 1:30-33. doi: 10.1016/S0213-005X(17)30006-X. Review. Spanish. PubMed PMID: 28081761.

15: Navarro J, Curran A. Profile of once-daily darunavir/cobicistat fixed-dose combination for the treatment of HIV/AIDS. HIV AIDS (Auckl). 2016 Oct 31;8:175-182. eCollection 2016. Review. PubMed PMID: 27843352; PubMed Central PMCID: PMC5098528.

16: Darunavir/Cobicistat (Prezcobix) [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Jul. Available from http://www.ncbi.nlm.nih.gov/books/NBK362499/ PubMed PMID: 27227212.

17: Nguyen T, McNicholl I, Custodio JM, Szwarcberg J, Piontkowsky D. Drug Interactions with Cobicistat- or Ritonavir-Boosted Elvitegravir. AIDS Rev. 2016 Apr-Jun;18(2):101-11. Review. PubMed PMID: 27196356.

18: Greig SL, Deeks ED. Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection. Drugs. 2016 Jun;76(9):957-68. doi: 10.1007/s40265-016-0586-z. Review. PubMed PMID: 27189707.

19: Crutchley RD, Guduru RC, Cheng AM. Evaluating the role of atazanavir/cobicistat and darunavir/cobicistat fixed-dose combinations for the treatment of HIV-1 infection. HIV AIDS (Auckl). 2016 Mar 9;8:47-65. doi: 10.2147/HIV.S99063. eCollection 2016. Review. PubMed PMID: 27022304; PubMed Central PMCID: PMC4790521.

20: von Hentig N. Clinical use of cobicistat as a pharmacoenhancer of human immunodeficiency virus therapy. HIV AIDS (Auckl). 2015 Dec 22;8:1-16. doi: 10.2147/HIV.S70836. eCollection 2016. Review. PubMed PMID: 26730211; PubMed Central PMCID: PMC4694690.

Explore Compound Types